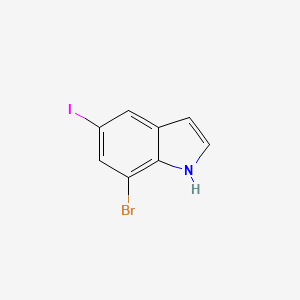

7-Bromo-5-iodo-1H-indole

Description

7-Bromo-5-iodo-1H-indole is a halogenated indole derivative characterized by a bromine atom at position 7 and an iodine atom at position 5 of the indole scaffold. The presence of two heavy halogens (Br and I) likely enhances its utility in Suzuki-Miyaura couplings, Sonogashira reactions, and as a precursor for pharmaceutical intermediates .

Properties

IUPAC Name |

7-bromo-5-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNFQTQICOJZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646832 | |

| Record name | 7-Bromo-5-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-38-3 | |

| Record name | 7-Bromo-5-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-iodo-1H-indole typically involves halogenation reactions. One common method is the sequential bromination and iodination of indole. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for 7-Bromo-5-iodo-1H-indole may involve large-scale halogenation processes, utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentration to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-iodo-1H-indole undergoes various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, such as halogenation, alkylation, and acylation.

Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura and Stille coupling.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (e.g., bromine, iodine), alkyl halides, and acyl chlorides.

Cross-Coupling Reactions: Reagents include boronic acids (for Suzuki-Miyaura) and organostannanes (for Stille coupling).

Major Products Formed

Electrophilic Substitution: Products include various halogenated, alkylated, and acylated indole derivatives.

Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Biological Activities

7-Bromo-5-iodo-1H-indole exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Anticancer Properties : Indole derivatives are known for their anticancer potential. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, halogenated indoles have been linked to enhanced anti-tumor activity due to their ability to interact with biological targets involved in cell cycle regulation and apoptosis pathways .

- Neuropharmacological Effects : 7-Bromo-5-iodo-1H-indole has been studied for its effects on serotonin receptors, particularly the 5-HT7 receptor. Compounds with similar scaffolds have demonstrated agonist activity at this receptor, which is implicated in mood regulation and cognitive functions. Such interactions suggest potential applications in treating mood disorders and cognitive impairments .

Synthetic Utility

The compound serves as an important intermediate in organic synthesis:

- Synthesis of Complex Molecules : 7-Bromo-5-iodo-1H-indole can be utilized as a building block for synthesizing more complex indole derivatives through various coupling reactions. Its halogen substituents facilitate nucleophilic substitutions and cross-coupling reactions, making it a versatile reagent in synthetic organic chemistry .

- Drug Development : Its structure allows for modifications that can enhance pharmacological properties. The introduction of different substituents at the indole ring can lead to derivatives with improved potency and selectivity against specific biological targets, which is crucial in lead optimization during drug discovery processes .

Case Studies and Research Findings

Several studies highlight the applications of 7-Bromo-5-iodo-1H-indole:

Mechanism of Action

The mechanism of action of 7-Bromo-5-iodo-1H-indole involves its interaction with various molecular targets. The halogen atoms enhance its reactivity, allowing it to form covalent bonds with biological macromolecules. This interaction can disrupt cellular processes, leading to its observed biological effects . The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituent patterns:

Key Observations :

- Halogen Position : Bromine at position 5 or 7 significantly alters electronic distribution. For example, 5-Bromo-7-chloro-1H-indole (Br at 5, Cl at 7) is a potent electrophile in nucleophilic aromatic substitutions due to the electron-withdrawing effects of halogens .

- N-Substituents : Alkylation at the indole nitrogen (e.g., 5-Bromo-1-methyl-1H-indole) reduces reactivity in cross-coupling reactions compared to unsubstituted analogs .

Physicochemical Properties

Comparison with 7-Bromo-5-iodo-1H-Indole :

- Melting points for halogenated indoles typically range between 130–200°C, depending on substituent bulk and symmetry .

Cross-Coupling Reactions :

- 5-Bromo-7-chloro-1H-indole : Participates in Buchwald-Hartwig amination and Suzuki-Miyaura couplings due to Br/Cl activation .

- 5-Bromo-1-methyl-1H-indole : Used in Pd-catalyzed couplings but requires harsher conditions due to N-methylation .

- 7-Bromo-5-iodo-1H-Indole (Inferred) : The iodine atom at position 5 may act as a superior leaving group compared to Br or Cl, enabling sequential functionalization (e.g., Ullmann coupling) .

Pharmaceutical Relevance :

- Bromo-indole derivatives are key intermediates in kinase inhibitors and antioxidants. For example, 5-Bromo-3-triazolylindoles exhibit neuroprotective activity .

- The iodine substituent in 7-Bromo-5-iodo-1H-indole could enhance binding affinity in drug-receptor interactions due to its larger atomic radius and hydrophobic effects .

Challenges and Limitations

- Steric Hindrance : Bulky substituents (e.g., perfluoropropyl in 5-Bromo-1-methyl-3-iso-perfluoropropyl-1H-indole) reduce reaction yields in cross-couplings .

- Synthetic Complexity : Introducing iodine requires specialized reagents (e.g., I₂/KI or electrophilic iodination agents), increasing cost and safety risks compared to bromo/chloro analogs .

Biological Activity

7-Bromo-5-iodo-1H-indole is a halogenated indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a larger class of indole derivatives known for their diverse biological properties including anticancer, anti-inflammatory, and antimicrobial activities. This article delves into the biological activity of 7-Bromo-5-iodo-1H-indole, supported by data tables, case studies, and detailed research findings.

The molecular formula of 7-Bromo-5-iodo-1H-indole is with a molecular weight of approximately 321.94 g/mol. The compound features both bromine and iodine substituents, which are significant for its biological activity.

Anticancer Activity

Research indicates that halogenated indoles exhibit potent anticancer effects. A study demonstrated that derivatives with bromine and iodine substitutions, including 7-Bromo-5-iodo-1H-indole, showed significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7-Bromo-5-iodo-1H-indole | HT-29 (Colon) | 2.67 |

| 7-Bromo-5-iodo-1H-indole | K562 (Leukemia) | 3.20 |

| Isatin Derivative | SH-SY5Y (Neuro) | 50 |

The compound's cytotoxic effects were attributed to its ability to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins like Bcl-2 .

The mechanism by which 7-Bromo-5-iodo-1H-indole exerts its anticancer effects involves several pathways:

- Apoptosis Induction : The compound promotes DNA fragmentation and chromatin condensation in cancer cells.

- Inhibition of Proliferation : It significantly reduces cell viability at micromolar concentrations.

- Targeting Proteins : The compound modulates the expression of key proteins involved in cell survival and proliferation, including VEGF .

Study on Antiproliferative Effects

A recent study focused on the antiproliferative effects of various halogenated indoles, including 7-Bromo-5-iodo-1H-indole. The researchers found that substitution at the 5 and 7 positions with halogens increased the inhibitory activity against human colon cancer cells (HT-29) significantly compared to non-halogenated counterparts .

In Vivo Studies

In vivo studies using mouse models demonstrated that compounds similar to 7-Bromo-5-iodo-1H-indole showed marked tumor growth inhibition when administered at specific dosages. For instance, a related compound exhibited a tumor growth inhibition rate of approximately 60% in xenograft models .

Structure-Affinity Relationships

The structure-affinity relationship studies indicate that the presence of halogen atoms at specific positions on the indole ring enhances receptor binding affinity and selectivity towards certain biological targets, such as serotonin receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.